molecular formula C15H12BrN3OS B6105815 N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide

N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide

Cat. No. B6105815
M. Wt: 362.2 g/mol
InChI Key: JPJOKLVFRRWRPN-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide is a chemical compound with the molecular formula C17H12BrN3OS. It is commonly known as BPA-1 and is a synthetic compound that has been extensively used in scientific research. BPA-1 is a potent inhibitor of protein tyrosine phosphatases (PTPs) and has been shown to exhibit anti-cancer properties.

Mechanism of Action

BPA-1 inhibits the activity of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide by binding to the active site of the enzyme. This binding prevents the enzyme from dephosphorylating its substrate, leading to an accumulation of phosphorylated proteins. The accumulation of phosphorylated proteins can lead to the inhibition of cell proliferation and induction of apoptosis, making BPA-1 a potential anti-cancer agent.
Biochemical and Physiological Effects:
BPA-1 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of several cancer cell lines, including breast, colon, and lung cancer. BPA-1 has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the process by which new blood vessels are formed. In addition, BPA-1 has been shown to have anti-inflammatory properties and has been used to study the role of this compound in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of using BPA-1 in lab experiments is its potency as a PTP inhibitor. BPA-1 has been shown to be a potent inhibitor of several N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide, making it a valuable tool for studying the role of these enzymes in cellular processes. However, one of the limitations of using BPA-1 is its toxicity. BPA-1 has been shown to be toxic to cells at high concentrations, making it important to carefully control the concentration of BPA-1 used in experiments.

Future Directions

For the use of BPA-1 include the development of derivatives with improved potency and selectivity, the use in combination with other anti-cancer agents, and the use in animal models of cancer.

Synthesis Methods

BPA-1 can be synthesized using a multi-step process that involves the reaction of 5-bromo-2-pyridinamine with carbon disulfide, followed by the reaction with 3-phenylacryloyl chloride. The final product is obtained by recrystallization in ethanol.

Scientific Research Applications

BPA-1 has been extensively used in scientific research as a potent inhibitor of N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}-3-phenylacrylamide. This compound are enzymes that regulate the phosphorylation state of proteins and are involved in several cellular processes, including cell proliferation, differentiation, and apoptosis. BPA-1 has been shown to inhibit the activity of several this compound, including PTP1B, TCPTP, and SHP2. The inhibition of these enzymes has been shown to have anti-cancer properties, making BPA-1 a potential candidate for cancer therapy.

properties

IUPAC Name

(E)-N-[(5-bromopyridin-2-yl)carbamothioyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3OS/c16-12-7-8-13(17-10-12)18-15(21)19-14(20)9-6-11-4-2-1-3-5-11/h1-10H,(H2,17,18,19,20,21)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJOKLVFRRWRPN-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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